molecular formula C24H28N6OS B4479831 4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4479831
M. Wt: 448.6 g/mol
InChI Key: GAGKFEYGGZZJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of various substituents. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

    Attachment of Substituents: Various substituents, such as methyl and phenyl groups, can be introduced through reactions like alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.

    Nilotinib: A third-generation tyrosine kinase inhibitor used for similar purposes.

Uniqueness

4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific structure, which allows for distinct interactions with molecular targets

Properties

IUPAC Name

4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-17-7-9-19(10-8-17)27-22-16-23(26-18(2)25-22)29-11-13-30(14-12-29)24(31)28-20-5-4-6-21(15-20)32-3/h4-10,15-16H,11-14H2,1-3H3,(H,28,31)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKFEYGGZZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
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Reactant of Route 6
4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

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